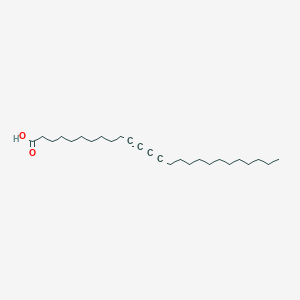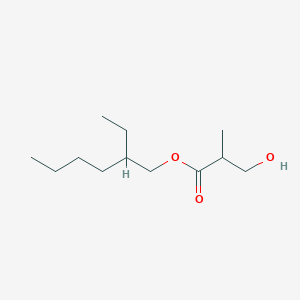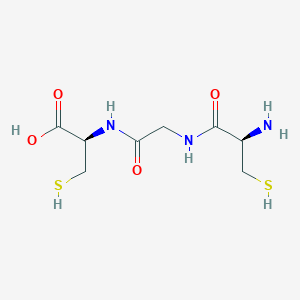
Cysteinyl glycyl cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cysteinyl glycyl cysteine is a tripeptide composed of cysteine, glycine, and another cysteine molecule. This compound is notable for its role in various biological processes, particularly in the context of redox reactions and antioxidant activities. It is a derivative of the amino acids cysteine and glycine, which are fundamental building blocks of proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cysteinyl glycyl cysteine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cysteine residues are typically protected with groups such as tert-butyl (tBu) to prevent unwanted side reactions. The synthesis proceeds through cycles of deprotection and coupling reactions until the desired tripeptide is formed. The final product is then cleaved from the resin and purified .
Industrial Production Methods
In an industrial setting, the production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired peptide, which can then be extracted and purified from the culture medium. This method is advantageous for large-scale production due to its cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Cysteinyl glycyl cysteine undergoes various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, where they react with electrophiles to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or atmospheric oxygen can oxidize thiol groups.
Reduction: DTT or β-mercaptoethanol are commonly used reducing agents.
Substitution: Alkyl halides or other electrophiles can react with thiol groups under mild conditions.
Major Products Formed
Oxidation: Formation of disulfide bonds (cystine).
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioether derivatives.
Wissenschaftliche Forschungsanwendungen
Cysteinyl glycyl cysteine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study redox reactions and peptide chemistry.
Biology: Investigated for its role in cellular redox homeostasis and as a precursor to glutathione, a major cellular antioxidant.
Medicine: Explored for its potential therapeutic effects in conditions involving oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Industry: Utilized in the development of antioxidant formulations for pharmaceuticals and cosmetics
Wirkmechanismus
Cysteinyl glycyl cysteine exerts its effects primarily through its thiol groups, which can undergo redox reactions. These thiol groups can scavenge reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage. The compound can also participate in the synthesis of glutathione, a critical antioxidant in cellular defense mechanisms. The molecular targets include various enzymes and proteins involved in redox signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cysteine: A thiol-containing amino acid that can form disulfide bonds and participate in redox reactions.
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, known for its antioxidant properties.
Cystine: An oxidized dimer of cysteine formed through disulfide bonds.
Uniqueness
Cysteinyl glycyl cysteine is unique due to its specific sequence and the presence of two cysteine residues, which provide multiple thiol groups for redox reactions. This makes it particularly effective in scavenging ROS and participating in antioxidant defense mechanisms .
Eigenschaften
CAS-Nummer |
246231-57-2 |
|---|---|
Molekularformel |
C8H15N3O4S2 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
(2R)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C8H15N3O4S2/c9-4(2-16)7(13)10-1-6(12)11-5(3-17)8(14)15/h4-5,16-17H,1-3,9H2,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 |
InChI-Schlüssel |
URDUGPGPLNXXES-WHFBIAKZSA-N |
Isomerische SMILES |
C([C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N)S |
Kanonische SMILES |
C(C(C(=O)NCC(=O)NC(CS)C(=O)O)N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


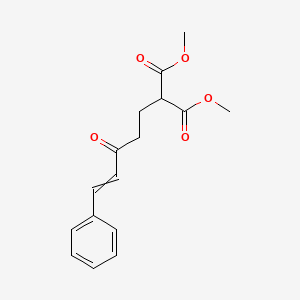
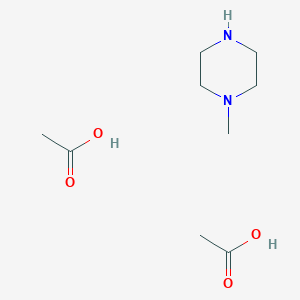
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)

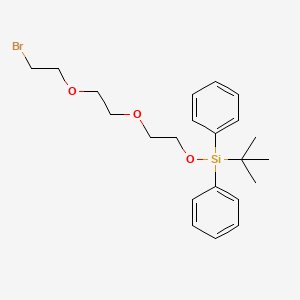
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
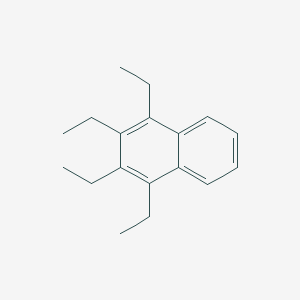
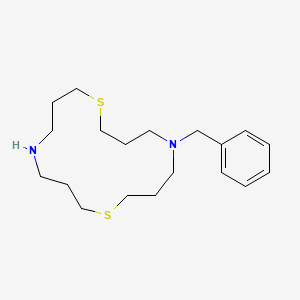
![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)
